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molecular formula C12H9BrN2O2 B8402573 Phenyl 6-bromopyridin-3-ylcarbamate

Phenyl 6-bromopyridin-3-ylcarbamate

Cat. No. B8402573
M. Wt: 293.12 g/mol
InChI Key: HQHSUPFERWNXCK-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

To a solution of 2-bromo-5-aminopyridine (3.0 g, 17.3 mmol) in THF (44 mL) cooled to 0° C. was added pyridine (1.8 mL, 21.7 mmol) followed by phenylchloroformate (2.3 mL, 18.2 mmol). A precipitate formed and the reaction was stirred at 0° C. for 1 h. The reaction was stirred at RT overnight and quenched with 1N HCl. The mixture was extracted with EtOAc. The organic layer was washed with water, saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give the title compound as a biege solid (4.81 g, 94% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][N:3]=1.N1C=CC=CC=1.[C:15]1([O:21][C:22](Cl)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[Br:1][C:2]1[N:3]=[CH:4][C:5]([NH:8][C:22](=[O:23])[O:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)N
Name
Quantity
44 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)NC(OC1=CC=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.81 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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